N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Overview
Description
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, this compound has been found to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a key role in cancer cell growth and survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of cognitive function and memory, and the modulation of energy metabolism. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride is its versatility, as it can be used in a variety of research applications. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride. One area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound on cancer cells and neuronal function. Additionally, this compound could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNITCIXGKIHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC=C1)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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